N-(2,3-dimethylphenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(furan-2-yl)-1H-pyrazole-3-carboxamide
Description
N-(2,3-Dimethylphenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(furan-2-yl)-1H-pyrazole-3-carboxamide is a pyrazole carboxamide derivative characterized by three distinct structural motifs:
- 1-(1,1-Dioxidotetrahydrothiophen-3-yl): A sulfone-containing tetrahydrothiophene ring, enhancing polarity and metabolic stability.
- N-(2,3-Dimethylphenyl): A sterically hindered aromatic substituent, modulating solubility and steric interactions with biological targets.
This compound’s unique combination of substituents distinguishes it from other pyrazole carboxamides, which often feature fluorophenyl, trifluoromethyl, or methoxy groups in analogous positions .
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-1-(1,1-dioxothiolan-3-yl)-5-(furan-2-yl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S/c1-13-5-3-6-16(14(13)2)21-20(24)17-11-18(19-7-4-9-27-19)23(22-17)15-8-10-28(25,26)12-15/h3-7,9,11,15H,8,10,12H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZZXFOHWTQFBJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=NN(C(=C2)C3=CC=CO3)C4CCS(=O)(=O)C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dimethylphenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(furan-2-yl)-1H-pyrazole-3-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities. This compound belongs to the pyrazole class, which is known for a diverse range of pharmacological effects.
The molecular formula of this compound is , and it has a molecular weight of approximately 364.43 g/mol. The structure comprises a pyrazole ring, a tetrahydrothiophene moiety, and a furan group, which may contribute to its biological properties.
Antimicrobial Activity
Recent studies have indicated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains and fungi. A study demonstrated that pyrazole derivatives can inhibit the growth of Staphylococcus aureus and Escherichia coli at low concentrations, suggesting potential applications in treating infections .
Anticancer Properties
Research into the anticancer activities of pyrazole derivatives has revealed promising results. In vitro assays have shown that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspases and modulation of apoptotic pathways.
Anti-inflammatory Effects
The compound has also been evaluated for anti-inflammatory activity. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. In animal models, administration of this compound resulted in reduced levels of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent .
The biological activities of this compound may be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways and cancer progression.
- Cell Cycle Arrest : It has been observed to interfere with cell cycle progression in cancer cells, leading to growth inhibition.
Case Studies
Several studies have explored the biological effects of this compound:
- Antimicrobial Study : A recent investigation tested various concentrations of the compound against bacterial strains. Results indicated that concentrations above 50 µg/mL effectively inhibited bacterial growth.
- Cancer Cell Line Study : In vitro studies on MCF-7 and HeLa cells showed that treatment with the compound resulted in a significant decrease in cell viability after 48 hours, with IC50 values calculated at 30 µM for MCF-7 cells.
- Inflammation Model : Animal studies demonstrated that administration of the compound significantly reduced paw edema in a carrageenan-induced inflammation model.
Data Tables
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Pyrazole Scaffold and Substituent Variations
The pyrazole carboxamide scaffold is common in medicinal chemistry, but substituent variations dictate pharmacological and physicochemical properties. Key analogs include:
Structural Insights :
- The target’s sulfone group (logP-lowering) contrasts with lipophilic groups like trifluoromethyl in , which may enhance membrane permeability but reduce solubility.
- Furan-2-yl (target) vs. methoxy () or dimethoxyphenyl (): Furan’s conjugated system may improve binding affinity in electron-deficient receptor pockets.
Pharmacological Activity
While direct data for the target compound is unavailable, inferences can be drawn from analogs:
- Receptor Binding : Compounds with fluorophenyl (e.g., ) or chlorophenyl (e.g., ) substituents exhibit high NTS1/NTS2 receptor affinity (IC50 values in nM range). The target’s 2,3-dimethylphenyl group may reduce binding compared to halogenated analogs due to steric hindrance .
- Calcium Mobilization : Pyrazole carboxamides with polar groups (e.g., sulfone in target) may exhibit lower EC50 values in calcium assays due to enhanced solubility and cell penetration .
Physicochemical Properties
Metabolic Stability : The sulfone group in the target compound is resistant to oxidative metabolism compared to thiophene or methyl esters (e.g., ), suggesting a longer half-life .
Key Research Findings and Implications
Sulfone Advantage : The sulfone group in the target compound improves solubility and metabolic stability over sulfur-containing analogs (e.g., thiophene derivatives in ), making it a candidate for prolonged therapeutic action .
Furan vs. Methoxy : The furan-2-yl group may offer superior π-stacking in receptor binding compared to methoxy groups (e.g., ), though this requires experimental validation.
Steric Effects : The 2,3-dimethylphenyl group may reduce off-target interactions but could lower affinity compared to smaller substituents like 3-chlorophenyl ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
